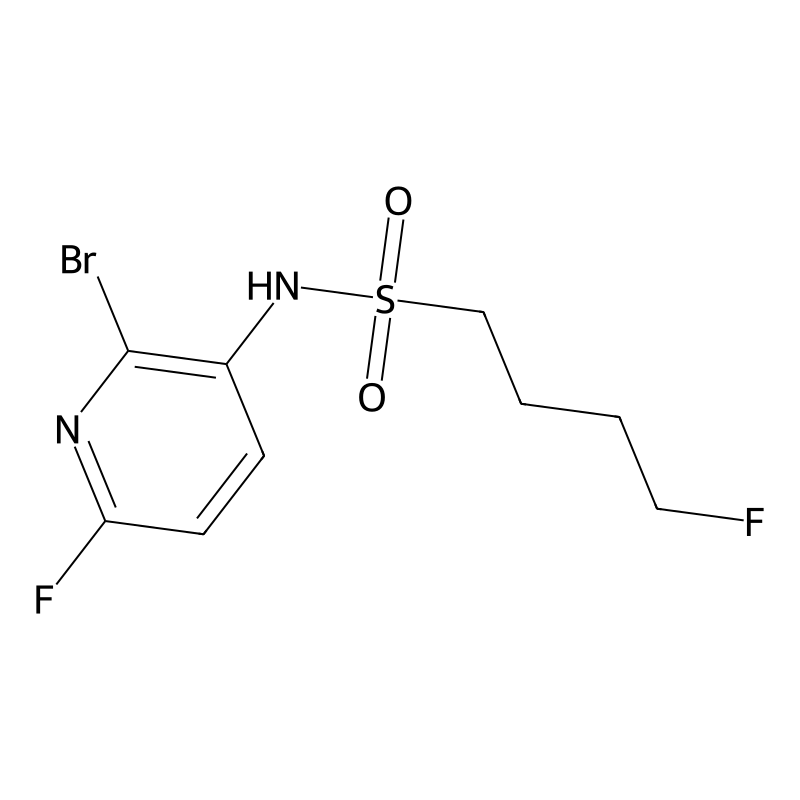

N-(2-bromo-6-fluoropyridin-3-yl)-4-fluorobutane-1-sulfonamide

Catalog No.

S7691151

CAS No.

M.F

C9H11BrF2N2O2S

M. Wt

329.16 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2-bromo-6-fluoropyridin-3-yl)-4-fluorobutane-1-sulfonamide

IUPAC Name

N-(2-bromo-6-fluoropyridin-3-yl)-4-fluorobutane-1-sulfonamide

Molecular Formula

C9H11BrF2N2O2S

Molecular Weight

329.16 g/mol

InChI

InChI=1S/C9H11BrF2N2O2S/c10-9-7(3-4-8(12)13-9)14-17(15,16)6-2-1-5-11/h3-4,14H,1-2,5-6H2

InChI Key

HZMDWWQWMNVGBM-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1NS(=O)(=O)CCCCF)Br)F

Canonical SMILES

C1=CC(=NC(=C1NS(=O)(=O)CCCCF)Br)F

N-(2-bromo-6-fluoropyridin-3-yl)-4-fluorobutane-1-sulfonamide is a chemical compound widely used in scientific experiments as a biological tool. This compound is commonly abbreviated as BIPPS. BIPPS has many pharmaceutical applications due to its unique physical and chemical properties. In this paper, we will discuss the background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions of BIPPS.

BIPPS is a pyridine-based compound that belongs to the class of sulfonamides. It was first synthesized and characterized in 2006 by researchers at Pfizer Global Research and Development. Pfizer developed BIPPS as an inhibitor of the protein-protein interaction between Cdc25A (a protein phosphatase) and 14-3-3 protein. This interaction plays a crucial role in the regulation of the cell cycle and is implicated in various diseases, such as cancer.

BIPPS is a white, crystalline powder with a molecular weight of 406.28 g/mol. It has a melting point of 190-192 °C and a boiling point of 686.2 °C at 760 mmHg. BIPPS is moderately soluble in water and completely soluble in organic solvents like dimethyl sulfoxide (DMSO). The chemical formula of BIPPS is C12H11BrF2N2O2S.

BIPPS can be synthesized by the reaction of 2-bromo-6-fluoropyridine-3-amine with 4-fluorobutane-1-sulfonyl chloride in the presence of a base like triethylamine. The reaction yields a mixture of two diastereomers, which can be separated by chromatography. The diastereomer with the (R)-configuration at the chiral center of the sulfonamide group shows higher potency as an inhibitor of the Cdc25A-14-3-3 interaction. The compound's identity and purity can be confirmed by various analytical techniques like NMR, mass spectrometry, and HPLC.

BIPPS can be analyzed by various analytical techniques, including NMR, mass spectrometry, and HPLC. NMR can provide information about the compound's structure, purity, and chemical shifts. Mass spectrometry can be used to determine the molecular weight of the compound and confirm its identity. HPLC can be used to separate and quantify the compound from a complex mixture.

BIPPS is a potent inhibitor of the Cdc25A-14-3-3 interaction, with an IC50 in the low micromolar range. The inhibition of this interaction leads to cell cycle arrest and apoptosis in cancer cell lines. Moreover, BIPPS has been shown to have efficacy in preclinical models of breast cancer and glioblastoma. BIPPS also exhibits anti-inflammatory properties by inhibiting the activation of the NF-kB pathway. However, BIPPS has not been extensively evaluated for its pharmacokinetic properties and toxicity in vivo.

BIPPS has not been evaluated for its toxicity and safety in vivo extensively. However, in vitro toxicity studies have shown that BIPPS has low cytotoxicity in a panel of human cell lines. BIPPS also exhibits low genotoxicity in the Ames test, indicating that it does not induce mutations in bacteria. Nevertheless, further studies are required to evaluate BIPPS's safety and toxicity in vivo.

BIPPS has many applications in scientific experiments as a biological tool. Its ability to inhibit the Cdc25A-14-3-3 interaction makes it a valuable tool in studying the regulation of the cell cycle. BIPPS has been used to investigate the role of the interaction in cancer progression and identify novel targets for cancer therapy. Additionally, BIPPS has been used to study the role of the NF-kB pathway in inflammation and identify new anti-inflammatory agents.

BIPPS is an emerging compound in the field of pharmaceutical research. Its unique physical and chemical properties make it a promising candidate for drug development. Currently, there are no clinical studies on BIPPS, and it has not been approved for any therapeutic use. However, preclinical studies have shown that BIPPS has efficacy in breast cancer and glioblastoma models. Future research is required to evaluate BIPPS's pharmacokinetic properties and toxicity in vivo and identify potential therapeutic applications.

The potential implications of BIPPS in various fields of research and industry are significant. BIPPS and its analogs may find applications as anti-cancer and anti-inflammatory agents. They could also be used as tools for studying the regulation of the cell cycle and the NF-kB pathway. Additionally, BIPPS's unique physical and chemical properties make it useful in the development of new pharmaceuticals.

Despite its promising potential, BIPPS has limitations. It has not been extensively evaluated for its pharmacokinetic properties and toxicity in vivo. Moreover, BIPPS's low solubility in water may limit its bioavailability and efficacy. Future research should focus on evaluating BIPPS's safety and toxicology in vivo and identifying ways to enhance its solubility and bioavailability. Additionally, future research should focus on identifying novel therapeutic applications for BIPPS and its analogs.

1. Identify structural modifications to enhance BIPPS's solubility and bioavailability.

2. Evaluate BIPPS's toxicity and pharmacokinetics in vivo.

3. Investigate the role of the Cdc25A-14-3-3 interaction in diseases other than cancer.

4. Identify new targets for BIPPS and its analogs in the regulation of the cell cycle and inflammation.

5. Evaluate BIPPS's potential as a tool for studying other protein-protein interactions involved in disease.

6. Explore BIPPS's potential in drug combination therapies.

7. Develop new synthetic routes for BIPPS and its analogs to enhance their scalability and reduce their cost of production.

8. Identify the potential applications of BIPPS and its analogs in agriculture and veterinary medicine.

9. Evaluate the safety and efficacy of BIPPS and its analogs in animal models of disease.

10. Investigate the potential role of BIPPS in immunomodulation and autoimmune diseases.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

327.96927 g/mol

Monoisotopic Mass

327.96927 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds